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Introduction

Binge eating disorder (BED) is a serious psychiatric condition characterized by recurrent
episodes of consuming unusually large amounts of food in a discrete period, accompanied by a
sense of loss of control. The orexin system, consisting of neuropeptides orexin-A and orexin-B
and their receptors (OX1R and OX2R), has emerged as a key regulator of motivation, arousal,
and reward-seeking behaviors. The orexin-1 receptor (OX1R), in particular, is implicated in the
compulsive drive for rewards, including highly palatable food.

GSK1059865 is a potent and highly selective OX1R antagonist.[1][2] Its ability to modulate the
orexin system makes it a compelling candidate for investigation as a potential therapeutic for
disorders of compulsive consumption, such as BED. Studies have shown that GSK1059865
can reduce compulsive eating behavior in animal models, suggesting that OX1R blockade may
mitigate the excessive drive for palatable food without affecting normal appetite.[3] These
application notes provide a comprehensive framework for researchers to evaluate the efficacy
of GSK1059865 in established rodent models of binge eating.

Orexin Signaling Pathway and GSK1059865
Mechanism of Action

The diagram below illustrates the signaling pathway of orexin-A, its preferential binding to the
OX1 receptor, and the subsequent downstream signaling cascade. GSK1059865 acts as a
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competitive antagonist at the OX1 receptor, blocking the downstream signaling that is thought

to drive compulsive, reward-seeking behaviors.
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Caption: Orexin-A signaling via the OX1R and inhibition by GSK1059865.

Experimental Models of Binge Eating

Several rodent models have been developed to recapitulate the core features of binge eating.
[4][5] The "intermittent access" model is widely used and does not require prior food
deprivation, thereby modeling binge eating in the absence of hunger.
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Model Name

Description

Key Features

Limited Intermittent Access

Rodents have ad libitum
access to standard chow and
water, but are given limited,
intermittent access (e.g., 2
hours, 3 times per week) to a
highly palatable food (HPF)
like high-fat diet or sugar

solution.

Induces escalation of HPF
intake over time. Models
consumption of large amounts

of food in a discrete period.

Stress-Induced Bingeing

Animals are subjected to a
stressor (e.g., foot shock,
restraint) which is often
combined with a history of
caloric restriction or dieting
cycles, before being given

access to palatable food.

Models the clinical observation
that stress can trigger binge

eating episodes.

"Binge-Eating Prone" Model

Rats are screened and
categorized as binge-eating
prone (BEP) or resistant (BER)
based on their initial intake of
palatable food during brief

exposure periods.

Allows for the study of
individual differences and

vulnerability to binge eating.

Experimental Workflow and Protocols

This section outlines a typical workflow for evaluating GSK1059865 in a preclinical binge eating
model, followed by detailed protocols.
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1. Animal Acclimation
(1-2 weeks)

2. Baseline Food Intake
(3-5 days)

l

3. Binge Model Induction
(e.g., Intermittent HPF Access)
(3-4 weeks)

4. Group Assignment
(Vehicle, GSK1059865 Doses)

;

5. Drug Administration
(e.g., IP, 30-60 min pre-test)

»
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\
\
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6. Behavioral Testing \ Crossover
(Measure HPF & Chow Intake) \

\
\
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CB. Data Analysis & Tissue ColIectiorD 7. Washout Period
( )

(Statistics, Brain Extraction) Optional, for crossover design
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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